molecular formula C17H20N2O3S B2687902 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1203212-12-7

2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2687902
CAS No.: 1203212-12-7
M. Wt: 332.42
InChI Key: UZHCGJYUKPZGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure, which incorporates an isoquinoline core linked to a tetrahydrofuran (oxolane) moiety via a sulfanyl-acetamide bridge, suggests potential as a key intermediate or building block in the development of novel therapeutic agents. Researchers are investigating its properties for potential application in areas such as immunology and oncology, given that structurally related compounds have been explored as modulators of pharmacokinetic properties and inhibitors of specific therapeutic targets . The precise mechanism of action and full research profile of this compound are yet to be fully characterized and remain an active area of investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature and conduct their own experiments to determine the compound's specific suitability for their applications. All handling and use must conform to applicable local and national regulations.

Properties

IUPAC Name

2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-21-15-6-2-5-14-13(15)7-8-18-17(14)23-11-16(20)19-10-12-4-3-9-22-12/h2,5-8,12H,3-4,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHCGJYUKPZGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines .

Scientific Research Applications

2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide has diverse scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide with structurally or functionally related compounds from the evidence, focusing on molecular features and reported activities.

Structural and Functional Analogues

iCRT3 (Chemical name: 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Key Features : Contains a sulfanyl-acetamide core, an oxazole ring, and a phenethyl group.
  • Activity : Inhibits Wnt/β-catenin signaling by binding to β-catenin, reducing TCF reporter activity and cytokine production in macrophages .
  • Comparison: Unlike iCRT3’s oxazole-phenethyl structure, the target compound’s isoquinoline and oxolan groups may confer distinct solubility and target specificity. The larger isoquinoline system could enhance interactions with kinases or DNA, while the oxolan methyl may improve pharmacokinetics.
VUAA-1 and OLC-12 (Orco Agonists)
  • Key Features :
    • VUAA-1: N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide .
    • OLC-12: 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide .
  • Activity : Activate insect Orco ion channels, aiding in pest control strategies.
  • Comparison: Both compounds utilize triazole-pyridine systems for ion channel targeting. The target compound’s isoquinoline may limit cross-reactivity with Orco channels but could be explored for mammalian ion channel modulation.
Compound (2-{2-[(3-Bromophenyl)methylidene]hydrazinyl}-2-oxo-N-[(oxolan-2-yl)methyl]acetamide)
  • Key Features : Shares the N-[(oxolan-2-yl)methyl]acetamide moiety but incorporates a bromophenyl-hydrazinyl group.
  • Comparison: The bromophenyl group increases steric bulk and hydrophobicity compared to the target’s methoxyisoquinoline. This may affect membrane permeability and target selectivity.
Compound (2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide)
  • Key Features : Includes a sulfamoyl phenyl group and isoxazole ring.
  • Comparison: The polar sulfamoyl group enhances solubility, whereas the target compound’s isoquinoline may favor hydrophobic binding pockets. Isoxazole vs. isoquinoline differences suggest divergent biological targets.

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Structural Features Reported Activity/Properties
Target Compound ~C₁₇H₁₉N₂O₃S 5-Methoxyisoquinolinyl, oxolan methyl Not reported; structural analogs suggest kinase/ion channel modulation
iCRT3 C₂₁H₂₂N₂O₂S Oxazole, phenethyl Wnt/β-catenin inhibition, anti-inflammatory
VUAA-1 C₁₆H₁₈N₄S Triazole, pyridine Orco ion channel agonist
OLC-12 C₁₇H₂₁N₅S Triazole, isopropylphenyl Orco ion channel agonist
Compound C₁₇H₁₇BrN₄O₂ Bromophenyl, hydrazinyl-oxo Not reported
Compound C₁₉H₂₀N₂O₆S₂ Methoxyphenoxy, sulfamoyl phenyl, isoxazole Not reported

Mechanistic and Pharmacokinetic Implications

  • Isoquinoline vs. Heterocycles: The target’s isoquinoline may enable π-π stacking with aromatic residues in enzymes or DNA, unlike iCRT3’s oxazole or VUAA-1’s triazole.
  • Oxolan Methyl Group : Compared to phenethyl (iCRT3) or isopropylphenyl (OLC-12) substituents, the oxolan group may reduce metabolic degradation and enhance aqueous solubility.
  • Methoxy Substituent: Electron-donating effects could stabilize interactions with charged residues in target proteins, similar to the methoxyphenoxy group in ’s compound.

Notes and Considerations

  • Toxicity: highlights that toxicological data for related acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) are often incomplete, warranting caution for untested compounds .

Biological Activity

2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound combines an isoquinoline moiety with a sulfanyl group and an acetamide linkage, suggesting a diverse range of interactions within biological systems. Its exploration in medicinal chemistry highlights its potential therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure

The compound's structure can be represented as follows:

C13H15N1O2S\text{C}_{13}\text{H}_{15}\text{N}_1\text{O}_2\text{S}

Physical Properties

PropertyValue
Molecular Weight251.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The isoquinoline moiety is known to modulate enzyme activity, while the sulfanyl group may facilitate covalent interactions with target proteins, potentially leading to altered biological functions.

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : There are indications of efficacy against various pathogens, making it a candidate for further investigation as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, warranting exploration in neurodegenerative disease models.

Case Studies and Research Findings

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : A study evaluating the compound's activity against bacterial strains found it effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Neuroprotection : In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes, indicating potential for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-MethoxyisoquinolineIsoquinoline backboneAnticancer properties
N-(Oxolan-2-yl)methylacetamideAcetamide linkage without isoquinolineLimited bioactivity
Sulfanylacetamide derivativesSulfanyl groupVarying antimicrobial effects

The unique combination of functional groups in this compound contributes to its distinct bioactivity profile compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the 5-methoxyisoquinoline core with a sulfanyl-acetamide intermediate using sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C .
  • Step 2 : Introduction of the oxolan-2-ylmethyl group via nucleophilic substitution, requiring inert conditions (e.g., argon atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key reagents : Acetyl chloride, Na₂CO₃, and palladium catalysts for cross-coupling steps. Yield optimization (50–70%) relies on stoichiometric control and reaction time (12–24 hours) .

Q. Which characterization techniques are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks (e.g., methoxy group at δ 3.8–4.0 ppm, sulfanyl signals at δ 2.5–3.0 ppm) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cell viability assays : Test cytotoxicity in cancer lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors .

Advanced Research Questions

Q. What parameters influence reaction yield during scale-up synthesis?

  • Temperature control : Exothermic steps (e.g., acetyl chloride addition) require cooling to 0–5°C to prevent side reactions .
  • Catalyst loading : Pd/C (5–10 mol%) improves coupling efficiency but requires rigorous removal via filtration to avoid metal contamination .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but complicate purification; switch to dichloromethane (DCM) in later stages .

Q. How can the mechanism of action be elucidated for this compound?

  • Molecular docking : Simulate binding poses with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis assays : Identify critical residues by testing activity against enzyme mutants (e.g., Ala-scanning) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Pool data from independent assays (e.g., IC₅₀ values) to identify outliers and calculate weighted averages .
  • Structural comparisons : Overlay X-ray crystallography data (if available) to assess conformational differences in binding modes .
  • Batch reproducibility checks : Test multiple synthetic batches for purity and stereochemical consistency .

Q. How do structural modifications impact solubility and pharmacokinetics?

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for enhanced membrane permeability .
  • Stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes to guide formulation .

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon methyl/ethoxy substitutions on the isoquinoline ring .
  • ADMET prediction : SwissADME or ADMETlab2.0 estimate absorption, toxicity, and metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.